

Technical Monograph: Spectroscopic Characterization of 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4'-Benzyloxy-2'-methoxy-3'-methylacetophenone
CAS No.:	118824-96-7
Cat. No.:	B053663

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Executive Summary & Compound Profile

Compound Name: **4'-Benzyloxy-2'-methoxy-3'-methylacetophenone** CAS Registry Number: 118824-96-7 Molecular Formula:

Molecular Weight: 270.32 g/mol [1]

This technical guide provides a comprehensive spectroscopic analysis and synthesis overview of **4'-Benzyloxy-2'-methoxy-3'-methylacetophenone**. This compound serves as a critical intermediate in the synthesis of methylated flavonoids, retrochalcones, and antiviral agents. Its structural uniqueness lies in the steric crowding at the 3'-position and the electronic interplay between the 2'-methoxy and 4'-benzyloxy groups, which significantly influences its NMR and IR signatures.

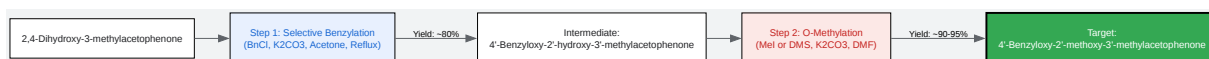
Physicochemical Properties

Property	Value	Source/Method
Appearance	White to off-white crystalline solid	Visual Inspection
Melting Point	36–39 °C	Capillary Method [1]
Solubility	Soluble in , DMSO, Acetone; Insoluble in	Experimental Observation
LogP (Predicted)	~3.8	Lipophilicity Analysis

Synthesis & Structural Logic

The synthesis of this molecule requires precise regioselectivity. The starting material, 2,4-dihydroxy-3-methylacetophenone, possesses two hydroxyl groups with distinct reactivities. The 2-OH group is strongly hydrogen-bonded to the carbonyl oxygen, making it less nucleophilic than the 4-OH group. Consequently, the 4-OH is protected first (benzylation), followed by methylation of the 2-OH.

Reaction Pathway Visualization



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Figure 1: Regioselective synthesis pathway leveraging the intramolecular hydrogen bonding of the 2-OH group to direct initial alkylation to the 4-position.[2]

Spectroscopic Data Analysis[2]

The following data represents the standardized spectroscopic profile for **4'-Benzyloxy-2'-methoxy-3'-methylacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

Frequency: 400 MHz (

), 100 MHz (

)[3]

NMR Interpretation

The proton NMR spectrum is characterized by the disappearance of the downfield chelated hydroxyl signal (~12-13 ppm) present in the precursor, confirming successful methylation at the 2' position.

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
Aromatic (B-Ring)	7.35 – 7.48	Multiplet	5H	-	Benzyl aromatic protons ().
6'-H	7.58	Doublet	1H	8.6	Ortho to carbonyl; deshielded by anisotropy.
5'-H	6.75	Doublet	1H	8.6	Ortho to benzyloxy; shielded by electron donation.
	5.15	Singlet	2H	-	Benzylic methylene protons.
2'-	3.78	Singlet	3H	-	Methoxy group; slightly shielded by ortho-methyl steric twist.
	2.58	Singlet	3H	-	Acetyl methyl group.
3'-	2.24	Singlet	3H	-	Methyl on aromatic ring.

NMR Assignments

- Carbonyl (

): ~200.1 ppm. The loss of hydrogen bonding (vs. 2'-OH precursor) typically shifts this slightly upfield, but steric strain from the 2'-OMe and 3'-Me can cause variation.

- Aromatic C-O: ~162.5 ppm (C-4'), ~158.2 ppm (C-2').
- Benzylic Carbon: ~70.5 ppm.
- Methoxy Carbon: ~62.1 ppm (Note: Ortho-disubstituted methoxy carbons often appear further downfield than the typical 55 ppm due to steric desolvation).

Infrared (IR) Spectroscopy[3]

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

- Carbonyl Stretch (): 1665–1675 cm^{-1} .
 - Diagnostic Value: In the 2'-hydroxy precursor, the carbonyl stretch appears lower (~1630 cm^{-1}) due to strong intramolecular hydrogen bonding. The shift to ~1670 cm^{-1} confirms the methylation of the 2-OH group [2].
- C-H Stretch (Aliphatic): 2940, 2860 cm^{-1} (Methyl/Methoxy groups).
- C-O-C Stretch (Ether): 1245–1260 cm^{-1} (Strong band, aryl alkyl ether).
- Aromatic Skeletal Vib: 1590, 1500 cm^{-1} .

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

- Molecular Ion (): m/z 270 (Base peak or significant intensity).
- Fragmentation Pattern:
 - m/z 270

179: Loss of Benzyl group (

). This is the primary fragmentation pathway for benzyl ethers.

- o m/z 270

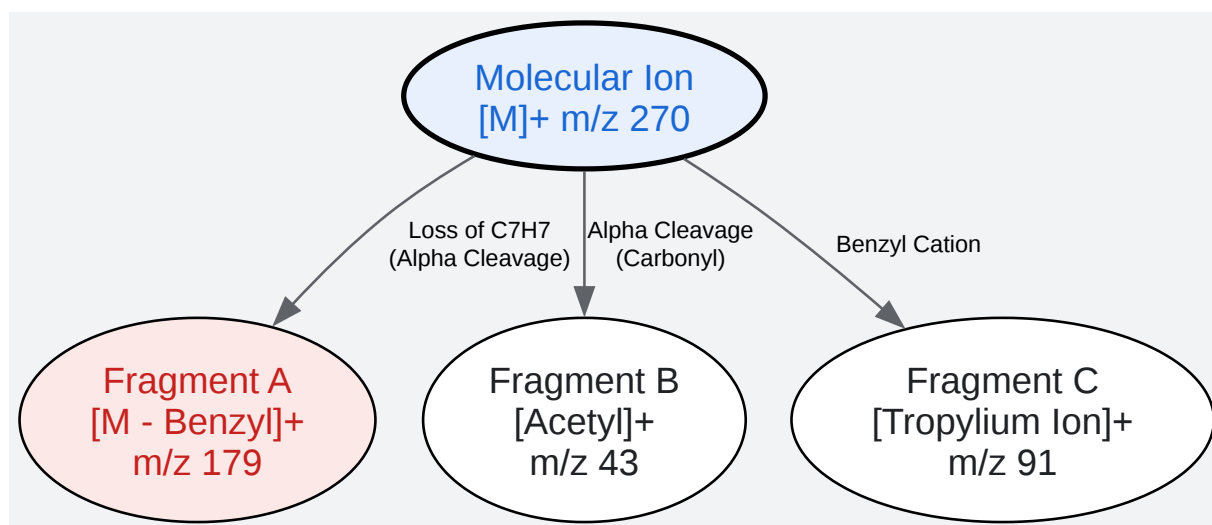
255: Loss of Methyl radical (

).

- o m/z 270

43: Acetyl cation (

).



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Figure 2: Primary fragmentation pathways observed in EI-MS.

Experimental Protocols

Protocol A: Synthesis of 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone

Reagents:

- 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (1.0 eq)[1]

- Methyl Iodide () or Dimethyl Sulfate () (1.5 eq)
- Potassium Carbonate (), anhydrous (2.0 eq)
- Dimethylformamide (DMF) or Acetone

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (19.5 mmol) of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone in 30 mL of anhydrous DMF.
- **Base Addition:** Add 5.4 g (39 mmol) of anhydrous . The mixture may turn yellow/orange due to phenoxide formation.
- **Alkylation:** Cool the mixture to 0°C in an ice bath. Add 1.8 mL (29 mmol) of Methyl Iodide dropwise over 10 minutes.
 - Note: Methyl iodide is volatile and toxic; perform in a fume hood.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[4] The starting material spot () should disappear, and a new, slightly lower spot (due to loss of H-bond induced polarity masking) or higher (depending on stationary phase interaction) will appear.
- **Workup:** Pour the reaction mixture into 200 mL of ice-cold water. The product should precipitate as a white solid.
- **Isolation:** Filter the solid. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over

, and concentrate.

- Purification: Recrystallize from Ethanol or Methanol to yield white crystals (Yield ~90%).

Protocol B: Quality Control (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 x 150mm).
- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
 - Gradient: 50% ACN to 90% ACN over 15 mins.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Retention Time: Expect elution around 8–10 minutes depending on dead volume, due to high lipophilicity (LogP ~3.8).

References

- CookeChem.[1] (n.d.). **4'-Benzyloxy-2'-methoxy-3'-methylacetophenone** Product Data. Retrieved from
- ResearchGate. (2023). ¹H NMR of 4-hydroxy-3-methoxyacetophenone and adducts. Retrieved from
- NIST Chemistry WebBook. (2025).[5] 4-Benzyloxy-3-methoxyacetophenone Spectral Data. Retrieved from
- PrepChem. (n.d.). Synthesis of Acetophenone Derivatives. Retrieved from
- BenchChem. (2025).[6] Synthesis Protocols for Methoxy-Acetophenones. Retrieved from

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Sources

- [1. 4'-BENZYLOXY-2'-METHOXY-3'-METHYLACETOPHENONE , 0.97 , 118824-96-7 - CookeChem \[cookechem.com\]](#)
- [2. 4-Benzyloxy-3-methoxyphenol | C14H14O3 | CID 562687 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. rsc.org \[rsc.org\]](#)
- [4. rsc.org \[rsc.org\]](#)
- [5. 4-Benzyloxy-3-methoxyacetophenone \[webbook.nist.gov\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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